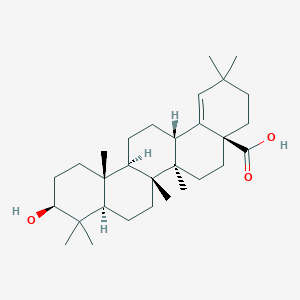
1-(2-Methylpiperazin-1-YL)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methylpiperazin-1-YL)propan-2-OL, also known as MPPO, is a chemical compound that has gained significant attention in the scientific research community. MPPO is a tertiary amine that has been found to possess various biochemical and physiological effects. In
Scientific Research Applications
Pharmaceutical Synthesis
“1-(2-Methylpiperazin-1-YL)propan-2-OL” could be used as a building block in the synthesis of pharmaceutical compounds. For example, similar piperazine derivatives are used in the development of asymmetric routes to amino acids, which are crucial for drug development .
Antifungal Agents
Compounds with a piperazine moiety have been shown to exhibit antifungal activity against various strains of Candida . It’s plausible that “1-(2-Methylpiperazin-1-YL)propan-2-OL” could be explored for similar antifungal applications.
Material Science
Piperazine derivatives have been used in the synthesis of non-linear optical single crystals for electro-optic device applications . The compound may have potential uses in developing materials with unique optical properties.
Anti-inflammatory Research
Piperazine compounds have been investigated for their anti-nociceptive and anti-inflammatory effects . “1-(2-Methylpiperazin-1-YL)propan-2-OL” might be a candidate for research into new anti-inflammatory drugs.
Psychiatric Medication
Related piperazine structures are found in medications like Olanzapine, which is used to treat schizophrenia and related psychoses . The compound could be relevant in the synthesis or improvement of such medications.
properties
IUPAC Name |
1-(2-methylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-5-9-3-4-10(7)6-8(2)11/h7-9,11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETIDONBPBWNCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562069 |
Source


|
| Record name | 1-(2-Methylpiperazin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpiperazin-1-YL)propan-2-OL | |
CAS RN |
126934-46-1 |
Source


|
| Record name | 1-(2-Methylpiperazin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

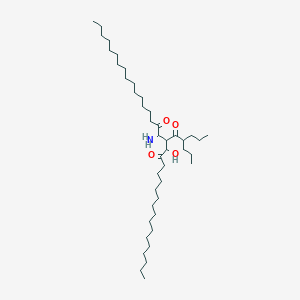


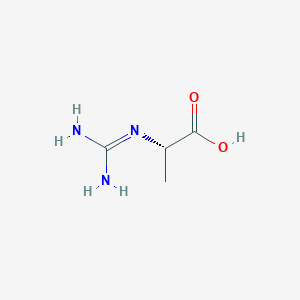

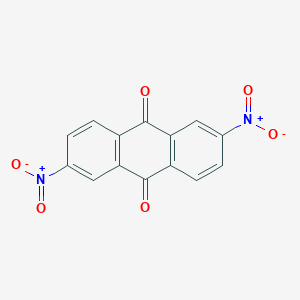
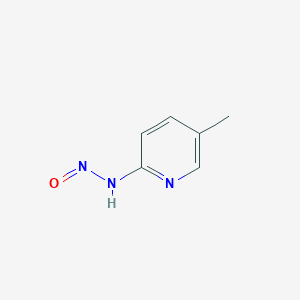

![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)

![Methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-5,9-dimethyl-2,13-dioxo-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-en-7-yl]oxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B161996.png)
